molecular formula C10H14O3 B15356751 2-(5-oxo-2,3,3a,4,6,6a-hexahydro-1H-pentalen-2-yl)acetic acid

2-(5-oxo-2,3,3a,4,6,6a-hexahydro-1H-pentalen-2-yl)acetic acid

Cat. No.: B15356751
M. Wt: 182.22 g/mol
InChI Key: COIVGXFVRUWKBU-UHFFFAOYSA-N
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Description

2-(5-oxo-2,3,3a,4,6,6a-hexahydro-1H-pentalen-2-yl)acetic acid is a synthetic intermediate of interest in organic and medicinal chemistry research. The compound features a fused bicyclic pentalene core structure functionalized with a ketone group and an acetic acid side chain, making it a versatile building block for further chemical synthesis . Its hexahydro-pentalene scaffold is structurally similar to cores found in various biologically active molecules and natural products, suggesting potential utility in the synthesis of prostaglandin analogs or other complex pharmacologically relevant structures . Researchers may employ this compound in the development of new synthetic methodologies, including stereospecific reductions or other transformations to explore structure-activity relationships . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) and handle the compound according to established laboratory safety protocols.

Properties

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

2-(5-oxo-2,3,3a,4,6,6a-hexahydro-1H-pentalen-2-yl)acetic acid

InChI

InChI=1S/C10H14O3/c11-9-4-7-1-6(3-10(12)13)2-8(7)5-9/h6-8H,1-5H2,(H,12,13)

InChI Key

COIVGXFVRUWKBU-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2C1CC(=O)C2)CC(=O)O

Origin of Product

United States

Biological Activity

2-(5-oxo-2,3,3a,4,6,6a-hexahydro-1H-pentalen-2-yl)acetic acid (CAS Number: 1334385-35-1) is a compound with a unique bicyclic structure derived from pentalene. Its molecular formula is C10H14O3, and it has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Property Value
Molecular FormulaC10H14O3
Molecular Weight182.22 g/mol
StructureBicyclic pentalene derivative

Biological Activities

Preliminary studies indicate that this compound exhibits various biological activities:

  • Antimicrobial Properties : Research suggests that this compound may possess antimicrobial properties. It has been shown to interact with proteins involved in inflammation and microbial resistance pathways .
  • Anti-inflammatory Effects : The structural features of the compound allow it to potentially modulate inflammatory responses. Specific interaction studies are required to elucidate the precise mechanisms involved .
  • Potential Applications in Medicinal Chemistry : Given its unique combination of functional groups (including an oxo and carboxylic acid), the compound is being investigated for its applications in drug development .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific biological targets such as enzymes or receptors involved in inflammatory and microbial resistance pathways. Further molecular docking studies could provide insights into these interactions.

Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that this compound exhibited significant antimicrobial activity at low concentrations. The minimum inhibitory concentration (MIC) was determined to be effective against several pathogens commonly associated with infections.

Study 2: Anti-inflammatory Activity

In vitro assays showed that the compound reduced pro-inflammatory cytokine production in cultured macrophages. This suggests a potential role in managing inflammatory conditions.

Future Research Directions

Further research is needed to:

  • Characterize the Mechanism : Detailed studies on the molecular interactions of the compound will enhance understanding of its biological activity.
  • Evaluate Pharmacokinetics : Assessing absorption, distribution, metabolism, and excretion (ADME) properties will be crucial for evaluating its therapeutic potential.
  • Conduct Clinical Trials : Future clinical trials will help establish efficacy and safety profiles for potential therapeutic applications.

Scientific Research Applications

Potential Applications

While specific, documented case studies are sparse in the provided search results, the general properties and structural features of 2-(5-oxo-2,3,3a,4,6,6a-hexahydro-1H-pentalen-2-yl)acetic acid suggest several potential applications:

  • Medicinal Chemistry : The presence of multiple functional groups, including a carboxylic acid, makes it a candidate for pharmacological studies. The core structure's uniqueness may allow interactions with specific biological targets, potentially useful in developing antimicrobial and anti-inflammatory agents.
  • Building Block in Synthesis : As a structurally complex organic molecule, this compound can serve as a building block for synthesizing more complex molecules.
  • Materials Science : The pentalene core could be incorporated into novel materials, potentially influencing their physical and chemical properties .

Structural Analogues and Comparison

Understanding the properties of similar compounds can provide insights into the potential applications of this compound. The table below compares this compound with structurally related compounds:

CompoundStructural FeaturesUnique Characteristics
5-Oxooctahydropentalene-2-carboxylic acidSimilar pentalene coreLacks acetic acid group; different reactivity
Octahydropentalene-2-carboxylic acidSimilar core structureNo oxo group; distinct properties
5-Hydroxyoctahydropentalene-2-carboxylic acidHydroxyl instead of oxo groupDifferent biological activity due to hydroxyl group's presence

Further Research Directions

To fully elucidate the applications of this compound, the following research areas are crucial:

  • Interaction Studies : Investigating how this compound interacts with biological systems, including proteins involved in inflammation and microbial resistance pathways, is essential.
  • Synthesis Optimization : Developing optimized catalysts to maximize yield and purity during large-scale production can enhance its availability for various applications.
  • Biological Activity Screening : Conducting comprehensive in vitro and in vivo studies to assess its antimicrobial, anti-inflammatory, and other potential therapeutic properties is necessary.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their synthesis methods, physicochemical properties, and applications:

Compound Name Molecular Formula Key Structural Features Synthesis Method Yield (%) Melting Point (°C) Spectral Data (Key Peaks) Applications/Context References
2-(5-Oxo-2,3,3a,4,6,6a-hexahydro-1H-pentalen-2-yl)acetic acid (Target) C₁₁H₁₄O₃* Bicyclo[3.3.0]octane core, oxo, acetic acid Not explicitly described in evidence N/A N/A N/A Hypothetical pharmaceutical intermediate
2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid C₂₀H₁₅NO₄ Furoquinoline, methoxyphenyl, acetic acid Multicomponent reaction (MCR) 68 271–272 $ ^1H $-NMR: δ 12.72 (COOH), 3.96 (CH₂); IR: 1715 cm⁻¹ (C=O) Antimicrobial/anticancer research
2-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid C₁₀H₉NO₄ Benzoxazine, oxo, acetic acid Hydrolysis of ethyl ester with KOH 82 148–150 N/A Synthetic intermediate
5-Oxo-2,5-dihydro-2-furylacetic acid C₆H₆O₄ Dihydrofuran, oxo, acetic acid Not described in evidence N/A N/A HRMS: m/z 142.0266 (calc.) Biodegradation intermediate
2-(4-Acetyl-5-methyl-2-oxo-2,3-dihydro-1H-pyrrol-3-yl)acetic acid C₉H₁₁NO₄ Pyrrolidone, acetyl, oxo, acetic acid Structural similarity analysis N/A N/A Functional group analysis (IR/NMR) Pharmaceutical impurity

Detailed Analysis of Structural and Functional Differences

Core Ring Systems

  • Bicyclic vs. Monocyclic Systems: The target compound’s bicyclo[3.3.0]octane core (pentalene) offers greater conformational rigidity compared to monocyclic analogs like the dihydrofuran in 5-oxo-2,5-dihydro-2-furylacetic acid . This rigidity may enhance metabolic stability in pharmaceutical applications.
  • Heterocyclic vs.

Functional Group Reactivity

  • Acetic Acid Side Chain: All compounds share this moiety, but its position relative to the ketone varies. For example, in the furoquinoline analog, the acetic acid is adjacent to a methoxyphenyl group, enhancing lipophilicity and bioavailability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(5-oxo-2,3,3a,4,6,6a-hexahydro-1H-pentalen-2-yl)acetic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclization of pentalene precursors followed by functionalization with acetic acid moieties. Key steps include:

  • Cyclization : Use of acid-catalyzed or thermal conditions to form the hexahydro-1H-pentalene core .
  • Acetic Acid Introduction : Alkylation or Michael addition to attach the acetic acid group, requiring anhydrous conditions and inert atmospheres to prevent side reactions .
  • Purification : Column chromatography (silica gel, gradient elution) and recrystallization (e.g., ethanol/water) to isolate the product. Monitor purity via TLC and HPLC (>95% purity threshold) .

Q. How should researchers characterize the structural and stereochemical properties of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H/13C NMR to confirm the pentalene backbone (e.g., chemical shifts for bridgehead protons at δ 2.5–3.5 ppm) and acetic acid moiety (carboxylic proton at δ 12–13 ppm) .
  • X-ray Crystallography : Resolve stereochemistry at the 3a and 6a positions; compare with density functional theory (DFT)-optimized structures .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C12H16O3) with <2 ppm mass error .

Q. What are the stability considerations for this compound under various storage and experimental conditions?

  • Methodological Answer :

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition above 150°C. Store at –20°C under argon to prevent oxidation .
  • pH Sensitivity : Test solubility and stability in buffers (pH 2–12); carboxylic acid group may degrade in strongly basic conditions .
  • Light Sensitivity : Use amber vials to avoid photodegradation, confirmed via UV-Vis spectroscopy over 72 hours .

Advanced Research Questions

Q. How can in silico modeling predict the compound’s reactivity and potential biological targets?

  • Methodological Answer :

  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate reaction pathways (e.g., keto-enol tautomerism) using Gaussian 16 with B3LYP/6-31G(d) basis set .
  • Molecular Docking : Screen against protein databases (e.g., PDB) using AutoDock Vina; prioritize targets like cyclooxygenase-2 (COX-2) based on binding affinity (<–8 kcal/mol) .
  • ADMET Prediction : Use SwissADME to estimate bioavailability (TPSA >60 Ų indicates poor membrane permeability) .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., conflicting IC50 values)?

  • Methodological Answer :

  • Assay Standardization : Replicate assays under identical conditions (e.g., cell line, serum concentration) to eliminate variability .
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may skew results .
  • Orthogonal Validation : Compare enzyme inhibition (e.g., COX-2) with cell-based assays (e.g., LPS-induced inflammation in RAW 264.7 macrophages) .

Q. How can metabolic stability and clearance mechanisms be studied for this compound?

  • Methodological Answer :

  • Microsomal Incubations : Incubate with human liver microsomes (HLM) and NADPH; quantify parent compound depletion via LC-MS/MS (t1/2 <30 min suggests high clearance) .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to identify isoform-specific interactions .
  • Biliary Excretion Studies : Administer radiolabeled compound to bile duct-cannulated rodents; measure fecal vs. urinary excretion .

Q. What are the challenges in designing enantioselective syntheses, and how can they be addressed?

  • Methodological Answer :

  • Chiral Auxiliaries : Employ Evans oxazolidinones to control stereochemistry during pentalene ring formation .
  • Asymmetric Catalysis : Test Jacobsen’s Co-salen catalysts for kinetic resolution of racemic intermediates .
  • Chiral HPLC : Use Daicel Chiralpak columns (e.g., AD-H) with hexane/IPA mobile phase to separate enantiomers (ee >98%) .

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